Cas no 132-21-8 ((3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine)

(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine structure
132-21-8 structure
Product Name:(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine
N.o CAS:132-21-8
MF:C16H19BrN2
MW:319.239463090897
MDL:MFCD00865678
CID:93673
PubChem ID:16960
Update Time:2025-04-18

(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine Propriedades químicas e físicas

Nomes e Identificadores

    • dexbrompheniramine
    • DEXBROMPHENIRAMINE BASE
    • D-Brompheniramine
    • (S)-Brompheniramine
    • (S)-γ-(4-Bromophenyl)-N,N-dimethyl-2-pyridinepropan-1-amine
    • Disomer
    • d-Parabromdylamine
    • (3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
    • 10-OXO MIRTAZAPINE (MIRTAZAPINE IMPURITY F)
    • S-(+)-BROMPHENIRAMINE-D6
    • Brompheniramine d
    • Dexbrompheniraminum
    • UNII-75T64B71RP
    • [(3S)-3-(4-bromophenyl)-3-(2-pyridyl)propyl]-dimethyl-amine
    • (3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine
    • (3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine
    • Pyridine, 2-[p-bromo-.alpha.-[2-(dimethylamino)ethyl]benzyl]-, (S)-
    • (S)-(+)-brompheniramine
    • 132-21-8
    • Dexbromfeniramina
    • Brompheniramine d-
    • (+)-Parabromdylamine
    • Brompheniramine d-form
    • BROMPHENIRAMINE D-FORM [MI]
    • NCGC00162100-01
    • PDSP2_000134
    • BROMPHENIRAMINE, (+)-
    • Desbrofeniramina
    • (+)-brompheniraminum
    • [(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine
    • (R)-3-(4-Bromophenyl)-3-(2-pyridyl)propyldimethylamine
    • DEXBROMPHENIRAMINE [INN]
    • Dexbrompheniramin
    • NCGC00162100-05
    • EINECS 205-053-5
    • CCG-204327
    • Dexbrompheniraminum [INN-Latin]
    • (S)-3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine
    • (+)-Brompheniramine; (+)-Parabromdylamine; (S)-Brompheniramine
    • (3S)-3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine
    • CHEBI:59269
    • NCGC00162100-02
    • CHEMBL1201287
    • GTPL7588
    • Lopac0_000232
    • 2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl-, (S)-
    • DEXBROMPHENIRAMINE [VANDF]
    • AB00698453-08
    • ZDIGNSYAACHWNL-HNNXBMFYSA-N
    • EN300-25893693
    • (+)-N,N-Dimethyl-(3-(4-bromphenyl)-3-(2-pyridyl)propyl)amin
    • Dexbromfeniramina (INN-Spanish)
    • PDSP1_000135
    • ()-(3-p-Bromphenyl-3-pyrid-2'-ylpropyl)dimethylamin
    • Dexbromfeniramina [INN-Spanish]
    • DB00405
    • Q5268318
    • NCGC00162100-03
    • Dexbrompheniramine [INN:BAN]
    • PDSP2_000133
    • 3-(4-Bromophenyl)-N,N-dimethyl-3-(2-pyridinyl)-1-propanamine #
    • 3-(4-bromophenyl)- N,N-dimethyl- 3-pyridin-2-yl-propan-1-amine
    • DTXCID002905
    • PDSP1_000134
    • DTXSID8022905
    • (+)-(3-p-Bromphenyl-3-pyrid-2'-ylpropyl)dimethylamin
    • 75T64B71RP
    • Brompheniramine, (s)-
    • Dexbrompheniraminum (INN-Latin)
    • NS00079570
    • DEXBROMPHENIRAMINE [WHO-DD]
    • SCHEMBL29345
    • R06AB06
    • desbromfeniramina
    • AKOS015969654
    • SDCCGSBI-0050220.P002
    • DA-62806
    • MDL: MFCD00865678
    • Inchi: 1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1
    • Chave InChI: ZDIGNSYAACHWNL-HNNXBMFYSA-N
    • SMILES: BrC1C=CC(=CC=1)[C@@H](C1C=CC=CN=1)CCN(C)C

Propriedades Computadas

  • Massa Exacta: 318.07300
  • Massa monoisotópica: 318.073
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 19
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 249
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 2
  • XLogP3: none
  • Superfície polar topológica: 16.1A^2

Propriedades Experimentais

  • Densidade: 1.265
  • Ponto de ebulição: 403°Cat760mmHg
  • Ponto de Flash: 197.5°C
  • Índice de Refracção: 1.577
  • PSA: 16.13000
  • LogP: 3.92770
  • Rotação Específica: D25 +42.7° (c = 1 in DMF)

(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-25893693-0.05g
[(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine
132-21-8 95%
0.05g
$636.0 2024-06-18

(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine Literatura Relacionada

Fornecedores recomendados
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
NewCan Biotech Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
NewCan Biotech Limited
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.